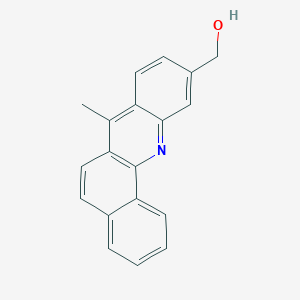

10-Hydroxymethyl-7-methylbenz(c)acridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-Hydroxymethyl-7-methylbenz(c)acridine, also known as this compound, is a useful research compound. Its molecular formula is C19H15NO and its molecular weight is 273.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Chemical Properties

10-Hydroxymethyl-7-methylbenz(c)acridine can be synthesized through various methods, including the use of heterogeneous catalysts like SBA-Pr-SO₃H. This method allows for efficient preparation under solvent-free conditions, yielding high purity products with minimal by-products. The synthesis typically involves a condensation reaction between aromatic aldehydes and amines, showcasing the compound's versatility in organic synthesis .

Antibacterial Properties

Research indicates that acridine derivatives, including this compound, exhibit significant antibacterial activity. In vitro studies have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity .

Anticancer Potential

Acridine derivatives have shown promise as anticancer agents. They function by intercalating DNA and disrupting cellular processes, which may lead to apoptosis in cancer cells. Studies have highlighted the potential of these compounds in targeting specific cancer types, thereby contributing to the development of novel chemotherapeutics .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Certain derivatives exhibited IC₅₀ values in the nanomolar range, indicating strong inhibitory effects that could be harnessed for therapeutic purposes .

Applications in Material Science

Acridines are also utilized as dyes and fluorescent materials due to their photophysical properties. The incorporation of this compound into polymer matrices has been explored for applications in bioimaging and sensor technologies, leveraging its fluorescence for enhanced visualization of biomolecules .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several acridine derivatives against common pathogens. The results indicated that this compound displayed superior activity against Bacillus subtilis with an MIC of 125 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of acridine derivatives in vitro. The study found that certain compounds could reduce oxidative stress markers and improve cell viability in neuronal cell lines exposed to neurotoxic agents, highlighting their therapeutic potential in treating neurodegenerative diseases .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Antibacterial Activity | Treatment against Staphylococcus aureus | MIC values as low as 125 µg/mL |

| Anticancer Potential | DNA intercalation leading to apoptosis | Effective against various cancer cell lines |

| Enzyme Inhibition | AChE and BChE inhibitors | IC₅₀ values in the nanomolar range |

| Material Science | Dyes and fluorescent materials | Useful for bioimaging applications |

化学反应分析

Oxidation Reactions

The hydroxymethyl group (-CH2OH) at position 10 is susceptible to oxidation. Under acidic or alkaline conditions, this group can oxidize to form a carboxylic acid or ketone. For example:

- Oxidation to carboxylic acid : Treatment with strong oxidizing agents (e.g., KMnO4/H2SO4) converts the hydroxymethyl group to a carboxyl group, yielding 10-carboxy-7-methylbenz(c)acridine .

- Selective oxidation : Controlled oxidation using OsO4 in pyridine forms cis-dihydroxy derivatives via epoxidation at the K-region (positions 5,6), followed by hydrolysis .

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| This compound | KMnO4, H2SO4 | 10-Carboxy-7-methylbenz(c)acridine | |

| This compound | OsO4, pyridine | cis-5,6-Dihydroxy-5,6-dihydro derivative |

Nucleophilic Substitution

The acridine core facilitates nucleophilic substitution at position 9 due to electron-deficient aromatic rings. The hydroxymethyl group enhances reactivity by polarizing the adjacent C-H bonds:

- Halogenation : Reaction with SOCl2 converts the hydroxymethyl group to a chloromethyl derivative (10-chloromethyl-7-methylbenz(c)acridine) .

- Amination : Nucleophilic attack by amines (e.g., NH3) at position 9 yields 9-amino-10-hydroxymethyl-7-methylbenz(c)acridine .

Table 2: Nucleophilic Substitution Reactions

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | SOCl2 | 10-Chloromethyl-7-methylbenz(c)acridine | |

| This compound | NH3/EtOH | 9-Amino-10-hydroxymethyl-7-methylbenz(c)acridine |

Esterification and Ether Formation

The hydroxymethyl group participates in esterification and etherification:

- Ester formation : Reaction with acetic anhydride yields 10-acetoxymethyl-7-methylbenz(c)acridine .

- Ether synthesis : Alkylation with alkyl halides (e.g., CH3I) produces 10-alkoxymethyl derivatives .

Table 3: Esterification/Etherification Reactions

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | (CH3CO)2O | 10-Acetoxymethyl-7-methylbenz(c)acridine | |

| This compound | CH3I, K2CO3 | 10-Methoxymethyl-7-methylbenz(c)acridine |

Photochemical Reactions

Under UV irradiation, benz(c)acridines undergo photo-oxidation. For this compound:

- Photo-oxidation : Irradiation at 365 nm in methanol generates dihydroxy-methoxy derivatives via singlet oxygen-mediated pathways, similar to 7-methylbenz(c)acridine .

Metabolic Activation

In biological systems, this compound is metabolized to reactive intermediates:

- Dihydrodiol formation : Cytochrome P450 enzymes oxidize the acridine core to form 3,4-dihydrodiol derivatives, which are further metabolized to diol epoxides (proximate carcinogens) .

- Conjugation reactions : The hydroxymethyl group undergoes glucuronidation or sulfation to enhance excretion .

Table 4: Metabolic Pathways

| Metabolite | Enzyme System | Biological Activity | Reference |

|---|---|---|---|

| 3,4-Dihydrodiol derivative | CYP450 | Pro-carcinogenic | |

| Diol epoxide | Epoxide hydrolase | DNA-adduct formation |

Reduction Reactions

Catalytic hydrogenation reduces the acridine’s aromatic rings:

- Selective reduction : Hydrogenation with Pd/C selectively saturates the benzene rings, yielding tetrahydro-10-hydroxymethyl-7-methylbenz(c)acridine .

Key Research Findings

- Reactivity at Position 9 : The electron-deficient acridine core directs nucleophilic substitution to position 9, enabling diverse functionalization .

- K-Region Epoxidation : OsO4-mediated epoxidation at positions 5,6 produces dihydroxy derivatives critical for studying carcinogenicity .

- Biological Relevance : Metabolic activation to diol epoxides underscores its potential genotoxicity, aligning with benz(c)acridine carcinogenicity profiles .

属性

CAS 编号 |

160543-08-8 |

|---|---|

分子式 |

C19H15NO |

分子量 |

273.3 g/mol |

IUPAC 名称 |

(7-methylbenzo[c]acridin-10-yl)methanol |

InChI |

InChI=1S/C19H15NO/c1-12-15-8-6-13(11-21)10-18(15)20-19-16(12)9-7-14-4-2-3-5-17(14)19/h2-10,21H,11H2,1H3 |

InChI 键 |

RFUAMQCKKXWCFF-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC(=CC2=NC3=C1C=CC4=CC=CC=C43)CO |

规范 SMILES |

CC1=C2C=CC(=CC2=NC3=C1C=CC4=CC=CC=C43)CO |

Key on ui other cas no. |

160543-08-8 |

同义词 |

10-HYDROXYMETHYL-7-METHYLBENZ[C]ACRIDINE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。